1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-5-4-6-17(10-14)20-23-19(29-24-20)13-25-7-8-26(22(28)21(25)27)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTJCVUDDCZKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, including the formation of the oxadiazole ring and the tetrahydropyrazine core. Common synthetic routes may include:
Cyclization reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Condensation reactions: Combining the oxadiazole moiety with the tetrahydropyrazine core under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.
Scientific Research Applications
This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antitumor properties. For instance, 1,2,4-oxadiazole derivatives have shown effectiveness against various cancer cell lines including HeLa and MCF-7. The introduction of electron-withdrawing groups has been linked to enhanced biological activity in these compounds .
Anticonvulsant Properties
The structural characteristics of this compound suggest potential anticonvulsant activity. Similar compounds with thiazole and oxadiazole moieties have demonstrated significant anticonvulsant effects in preclinical studies .
Pharmacological Studies
Studies have shown that the incorporation of specific functional groups in the chemical structure can lead to improved pharmacological profiles. For example:
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Anticonvulsant | |
| 1-(3-methylphenyl)-1H-pyrazole derivatives | Antitumor |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the molecular structure and purity of the synthesized compounds.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Activity : A study on novel 1,2,4-oxadiazole derivatives found that specific structural modifications led to enhanced anticancer activity against human colon cancer cell lines .
- Neuropharmacology : Research on thiazole derivatives indicates their potential in treating neurological disorders such as epilepsy due to their anticonvulsant properties .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathway modulation: It may influence various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Research Implications and Challenges
- Knowledge Gaps: Limited experimental data on the target compound’s bioactivity necessitates further studies on its pharmacokinetics and toxicity.
- Synthetic Optimization : Improving yield and purity via advanced techniques (e.g., microwave-assisted synthesis) could enhance scalability .
Biological Activity
The compound 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule with potential biological significance. Its structure incorporates a tetrahydropyrazine core and oxadiazole moiety, which are known for diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Biological Activity Overview
The biological activities of the compound have been explored in several studies focusing on its antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole structure exhibit notable antimicrobial properties. A study demonstrated that compounds similar to our target compound showed enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus while being less effective against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 1-(3,5-Dimethylphenyl) Oxadiazole | High | Low |
| 1,3,4-Oxadiazole Derivative A | Moderate | Moderate |
| 1,3,4-Oxadiazole Derivative B | High | Very Low |
Anticancer Activity
In vitro studies have shown that compounds with the oxadiazole moiety can inhibit cancer cell proliferation. For instance, a study reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Target Compound | HCT116 | 0.75 |
| Related Compound A | MCF7 | 0.85 |
| Related Compound B | HUH7 | 0.95 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cellular processes. Specifically, the oxadiazole ring is known to interact with various biological targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to our target compound:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against a range of pathogens. The results indicated a significant correlation between structural modifications and enhanced antibacterial properties .
- Anticancer Screening : A recent study evaluated a library of oxadiazole-containing compounds against multiple cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The findings revealed that specific substitutions on the oxadiazole ring led to improved cytotoxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
